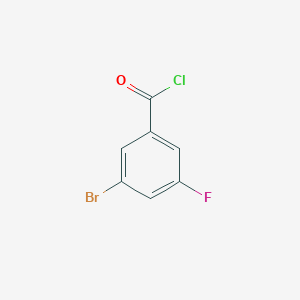3-Bromo-5-fluorobenzoyl chloride
CAS No.: 887266-90-2
Cat. No.: VC2002623
Molecular Formula: C7H3BrClFO
Molecular Weight: 237.45 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 887266-90-2 |
|---|---|
| Molecular Formula | C7H3BrClFO |
| Molecular Weight | 237.45 g/mol |
| IUPAC Name | 3-bromo-5-fluorobenzoyl chloride |
| Standard InChI | InChI=1S/C7H3BrClFO/c8-5-1-4(7(9)11)2-6(10)3-5/h1-3H |
| Standard InChI Key | RGMMCYNLNAUIJX-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C=C1F)Br)C(=O)Cl |
| Canonical SMILES | C1=C(C=C(C=C1F)Br)C(=O)Cl |
Introduction
3-Bromo-5-fluorobenzoyl chloride is a specialized organic compound with the molecular formula C₇H₃BrClFO and a molecular weight of 237.45 g/mol . It is characterized by the presence of a bromine atom and a fluorine atom attached to a benzoyl chloride framework. This compound is known for its reactivity and utility in various chemical processes, particularly in organic synthesis.
Synonyms and Identifiers
Synthesis
The synthesis of 3-Bromo-5-fluorobenzoyl chloride typically involves the reaction of 3-bromo-5-fluorobenzoic acid with thionyl chloride or phosphorus trichloride to form the acyl chloride. This process is common for converting carboxylic acids into their corresponding acyl chlorides.
Applications
This compound is primarily used as an intermediate in organic synthesis. Its applications include the synthesis of pharmaceuticals, agrochemicals, and materials science due to its reactivity as an acylating agent. The presence of both bromine and fluorine substituents enhances its electrophilic properties, making it valuable for forming specific products.
Hazard Information
-
Signal Word: Warning
-
Hazard Statements: H315 (causes skin irritation), H319 (causes serious eye irritation), H335 (may cause respiratory irritation) .
-
Precautionary Statements: P261 (avoid breathing dust), P305 (wash thoroughly after handling), P351 (rinse with water), P338 (if eye irritation persists, seek medical advice) .
Storage and Shipping
Comparison with Similar Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume